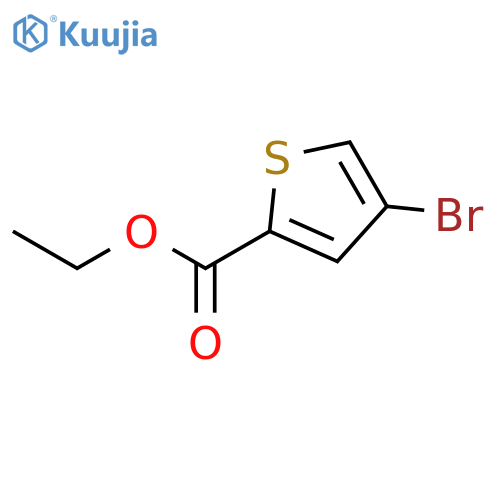Cas no 62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate)

62224-17-3 structure
商品名:Ethyl 4-bromothiophene-2-carboxylate
CAS番号:62224-17-3
MF:C7H7BrO2S
メガワット:235.098280191422
MDL:MFCD06204328
CID:453700
PubChem ID:10847330
Ethyl 4-bromothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
- 4-bromo-2-Thiophenecarboxylic acid ethyl ester
- SLNFTOHTVYSKLD-UHFFFAOYSA-N
- AB23220
- 4-Bromothiophene-2-carboxylic acid ethyl ester
- 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER
- Ethyl4-bromothiophene-2-carboxylate
- DTXSID30445763
- 62224-17-3
- SY284510
- SCHEMBL425790
- MFCD06204328
- CS-0041733
- FT-0734676
- DB-073073
-
- MDL: MFCD06204328
- インチ: 1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
- InChIKey: SLNFTOHTVYSKLD-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])SC(C(=O)OC([H])([H])C([H])([H])[H])=C1[H]
計算された属性
- せいみつぶんしりょう: 233.93501
- どういたいしつりょう: 233.93501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 54.5
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 271.0±20.0 °C at 760 mmHg
- フラッシュポイント: 117.7±21.8 °C
- PSA: 26.3
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Ethyl 4-bromothiophene-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-bromothiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A143192-250mg |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 250mg |
$6.0 | 2025-02-25 | |
| Fluorochem | 231955-10g |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 10g |
£212.00 | 2021-06-29 | |
| Chemenu | CM199163-25g |
ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 25g |
$439 | 2021-08-05 | |
| Chemenu | CM199163-25g |
ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 25g |
$231 | 2023-01-19 | |
| Ambeed | A143192-100mg |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 100mg |
$5.0 | 2025-02-25 | |
| Ambeed | A143192-25g |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 25g |
$71.0 | 2025-02-25 | |
| Fluorochem | 231955-5g |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 5g |
£134.00 | 2021-06-29 | |
| abcr | AB492290-25g |
Ethyl 4-bromothiophene-2-carboxylate, 95%; . |
62224-17-3 | 95% | 25g |
€168.30 | 2025-02-17 | |
| Aaron | AR00F5UA-1g |
2-Thiophenecarboxylic acid, 4-broMo-, ethyl ester |
62224-17-3 | 95% | 1g |
$6.00 | 2025-01-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112373-250mg |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 98% | 250mg |
¥31.00 | 2024-05-06 |
Ethyl 4-bromothiophene-2-carboxylate 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate) 関連製品
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62224-17-3)Ethyl 4-bromothiophene-2-carboxylate

清らかである:99%
はかる:100g
価格 ($):203.0